molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2

9H-Pyrido[3,4-b]indole, 2-oxide

Cat. No.: B3118783
CAS No.: 24223-07-2
M. Wt: 184.19 g/mol
InChI Key: IRDLFNVGQPUJLH-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline , is a chemical compound with the molecular formula C11H8N2 . It has a molecular weight of 168.1946 . The compound is also available as a 2d Mol file or as a computed 3d SD file .


Synthesis Analysis

A simple synthesis method of 9H-Pyrido[3,4-b]indole has been reported . The method involves the formation of the 9H-Pyrido[3,4-b]indole ramification with ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials through cascade reaction under acidic conditions . The raw materials and the catalyst used in this method are low in cost and easily obtainable .


Molecular Structure Analysis

The molecular structure of 9H-Pyrido[3,4-b]indole can be represented by the IUPAC Standard InChI: InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical and Chemical Properties Analysis

9H-Pyrido[3,4-b]indole, 2-oxide has a melting point of 268-270 °C . The predicted boiling point is 531.7±23.0 °C . The compound is a white to light yellow powder to crystal .

Safety and Hazards

When handling 9H-Pyrido[3,4-b]indole, 2-oxide, it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole, 2-oxide is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. By inhibiting IDO, this compound can potentially influence various biological processes, including immune response and neurological function.

Mode of Action

As an inhibitor of IDO, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This interaction disrupts the normal metabolic processes associated with IDO, leading to changes in the concentrations of tryptophan and its metabolites.

Biochemical Pathways

The inhibition of IDO affects the kynurenine pathway, which is the primary route of tryptophan metabolism. This pathway produces several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems. By inhibiting IDO, this compound can potentially alter the levels of these metabolites, influencing various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of IDO. By disrupting tryptophan metabolism, the compound can potentially influence various physiological processes, including immune response and neurological function . .

Properties

IUPAC Name

2-hydroxypyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDLFNVGQPUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CN(C=C3N=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 2
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 3
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 4
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 5
9H-Pyrido[3,4-b]indole, 2-oxide
Reactant of Route 6
9H-Pyrido[3,4-b]indole, 2-oxide

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